Ethenyl 3-phenyl-2-propenoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXGKXTZIQFQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24968-99-8 | |
| Details | Compound: Poly(vinyl cinnamate) | |
| Record name | Poly(vinyl cinnamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24968-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50953113 | |
| Record name | Ethenyl 3-phenyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3098-92-8 | |
| Record name | 2-Propenoic acid, 3-phenyl-, ethenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenyl 3-phenyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Photochemistry and Photoreactivity of Ethenyl 3 Phenyl 2 Propenoate and Its Polymeric Systems
Photoinduced Dimerization Mechanisms in Cinnamate (B1238496) Moieties
The photoreactivity of cinnamate moieties is primarily characterized by their ability to undergo dimerization upon exposure to ultraviolet (UV) light. This process is fundamental to the crosslinking of poly(vinyl cinnamate) and related polymers.
[2+2] Photocycloaddition Reactions and Cyclobutane (B1203170) Ring Formation
The principal photochemical reaction that cinnamate moieties undergo is a [2+2] photocycloaddition. When exposed to UV radiation, the carbon-carbon double bonds of two cinnamate groups react to form a stable cyclobutane ring. This dimerization process is a key mechanism for the photocrosslinking of polymers containing cinnamate side chains. The formation of these cyclobutane structures, often referred to as truxinates or truxillates, results in significant changes to the physical and chemical properties of the material. The reaction can be sensitized to occur with visible light, providing a milder reaction condition for the synthesis of substituted cyclobutanes.
The efficiency and stereochemistry of the [2+2] photocycloaddition can be influenced by various factors, including the use of catalysts. For instance, a bis(thiourea) catalyst has been shown to improve reactivity and induce moderate diastereoselectivity in the dimerization of cinnamate substrates in a flow photochemistry setup. Furthermore, chiral Lewis acids can be employed in a cocatalytic system with an Ir(III) photocatalyst to achieve highly enantioselective [2+2] cycloaddition of cinnamate esters. The pre-organization of cinnamate esters, such as in a G-quadruplex structure, can also lead to highly regio- and stereoselective photocycloaddition.
Mechanistic Studies of Dimerization Processes
Mechanistic studies have provided deeper insights into the dimerization of cinnamates. The reaction is understood to proceed through the excitation of the cinnamate chromophore to a triplet state, which then reacts with a ground-state cinnamate to form the cyclobutane dimer. Computational studies, such as those using density functional theory (DFT), have been employed to calculate the dissociation mechanisms of cinnamate dimers, providing information on the stability and reactivity of different isomers.
The dimerization process is not the only photochemical pathway available to cinnamates. Photoisomerization between the trans and cis forms of the cinnamate group can also occur and competes with dimerization. The balance between these two processes can be influenced by the specific chemical environment, such as the polymer backbone to which the cinnamate is attached. For example, a polymethacrylate (B1205211) with ortho-cinnamate side chains was found to preferentially form the Z-isomer (cis), while dimerization was more favorable for other polymers like poly(vinyl cinnamate). This interplay between photoisomerization and photodimerization is crucial for applications like the photoalignment of liquid crystals, where photoisomerization is the primary mechanism for alignment and photodimerization enhances thermal stability.
Photocrosslinking Phenomena in Poly(vinyl cinnamate)
The photodimerization of cinnamate groups is the foundational reaction for the photocrosslinking of poly(vinyl cinnamate) (PVCN). This process transforms the soluble linear polymer into an insoluble, three-dimensional network.
Kinetics and Factors Influencing Degree of Crosslinking
The kinetics of photocrosslinking in PVCN have been investigated through various methods, including monitoring the decrease in UV absorbance of the cinnamate group and measuring the gel content of the irradiated polymer. The degree of crosslinking is influenced by several factors. The concentration of the polymer and the presence of photosensitizers can significantly affect the rate of crosslinking. For instance, polymers with electron donor or acceptor groups at the para position of the phenyl ring of the cinnamic acid moiety exhibit increased photocrosslinking efficiency.
The flexibility of the polymer backbone also plays a role. While the photochemical [2+2] cycloaddition is a pericyclic reaction that can occur in a rigid matrix, thermal crosslinking, which is believed to proceed through a radical mechanism, is more sensitive to the flexibility of the polymer backbone. Studies have shown that the majority of crosslinking in PVCN films occurs within the initial minutes of UV exposure.
Impact of UV Irradiation Parameters on Photocrosslinking Efficiency
The efficiency of photocrosslinking in PVCN is directly dependent on the parameters of the UV irradiation. The wavelength and intensity of the UV light are critical factors. The process is typically carried out using UV light in the range of 250-340 nm.
The duration of UV exposure is another key parameter. Increasing the irradiation time generally leads to a higher degree of crosslinking and an increase in the gel content of the polymer. However, prolonged irradiation can lead to degradation of the polymer chains. The effect of UV exposure on the mechanical properties of PVCN has been demonstrated, with the Young's modulus of electrospun fibers increasing with the duration of UV irradiation, indicating a higher crosslinking density. This increase in mechanical strength is a direct consequence of the formation of a more rigid, crosslinked network.
Role of Cinnamoyl Group Orientation in Photoreactivity
The spatial orientation of the cinnamoyl groups within the polymer matrix is a critical factor governing their photoreactivity. For the [2+2] photocycloaddition to occur, two cinnamate moieties must be in close proximity and have a suitable orientation. In the solid state, the amorphous nature of PVCN provides a distribution of sites with varying degrees of pre-organization for the reaction.
The orientation of the cinnamoyl groups can be influenced by external stimuli, such as mechanical rubbing or exposure to polarized UV light. This induced anisotropy in the orientation of the side chains is the basis for the use of PVCN in liquid crystal alignment layers. Upon irradiation with linearly polarized UV light, a selective photoreaction of the cinnamoyl groups occurs, leading to an anisotropic distribution of the remaining unreacted chromophores. This molecular reorientation is responsible for directing the alignment of liquid crystal molecules. The photoinduced reorientation of the cinnamoyl moieties has been described to occur in a sequence, with different aggregates of chromophores reacting at different rates.
Data Tables
Table 1: Factors Influencing Photocrosslinking of Poly(vinyl cinnamate)
| Factor | Influence on Photocrosslinking | Research Findings |
| UV Irradiation Time | Increased time generally leads to a higher degree of crosslinking. | The majority of crosslinking occurs within the first 10 minutes of exposure. Prolonged irradiation can cause chain degradation. |
| UV Wavelength | Specific wavelengths are required to excite the cinnamate chromophore. | Typically carried out in the 250-340 nm range. |
| Photosensitizers | Can increase the rate of crosslinking. | Allows for the use of longer wavelength light and can improve efficiency. |
| Polymer Backbone Flexibility | Affects the mobility of the cinnamate groups. | More flexible backbones can facilitate thermal crosslinking. |
| Cinnamoyl Group Substituents | Electron-donating or -withdrawing groups can alter photoreactivity. | Para-substituted groups can enhance photocrosslinking efficiency. |
Table 2: Compound Names Mentioned in the Article
Anisotropic Photoreactions and their Control
The photoreactivity of Ethenyl 3-phenyl-2-propenoate and its polymeric form, poly(vinyl cinnamate) (PVCi), can be precisely controlled to create anisotropic, or directionally dependent, materials. This is achieved by influencing the orientation of the molecules during photochemical reactions, primarily the [2+2] cycloaddition of the cinnamate groups. The primary method for exerting this control is through the use of polarized light.
When a thin film of PVCi is exposed to linearly polarized ultraviolet (LPUV) light, an "axis-selective photoreaction" occurs. nii.ac.jp The cinnamoyl side chains that are aligned parallel to the electric vector of the polarized light are preferentially excited and undergo cycloaddition. uzh.ch This selective crosslinking depletes the population of chromophores in one direction, leading to an anisotropic distribution of both the remaining unreacted cinnamate groups and the newly formed cyclobutane rings. nii.ac.jpuzh.ch This molecular-level ordering results in macroscopic optical anisotropy, such as photo-induced birefringence, in the polymer film. electronicsandbooks.com
The generation of this anisotropy allows the PVCi film to act as an alignment layer for other materials, such as liquid crystals (LCs). uzh.chaip.org The direction of LC alignment is dictated by the anisotropic orientation of the polymer's molecular groups. The interaction between the LC molecules and the anisotropically distributed photoreacted and unreacted molecules on the film surface directs the bulk alignment of the liquid crystal. nii.ac.jp
Beyond linearly polarized light, other methods can control the anisotropic reaction. Oblique illumination of a PVCi thin film with nonpolarized UV light has been shown to induce an inclined orientation of the cinnamoyl moieties relative to the direction of the light source. aip.org This three-dimensional orientation of the photoreactive groups can then be used to produce tilted hybrid alignment in discotic liquid crystals. aip.org
The degree and nature of the induced anisotropy can be influenced by various factors. In studies involving a polymer liquid crystal with coumarin-containing side groups, a related photo-crosslinkable system, the irradiation conditions were found to be critical. tandfonline.com When the film was irradiated at room temperature, a small negative optical anisotropy was generated due to the angular-selective photo-crosslinking. However, when the film was exposed to LPUV light near its clearing temperature, thermally enhanced reorientation of the side groups led to a positive induced anisotropy. tandfonline.com This demonstrates that a combination of light and thermal energy can be used to tune the anisotropic properties of such photoreactive polymer systems.
The process of creating these ordered materials involves two main phenomena: the irreversible [2+2] cycloaddition of the cinnamate groups and a reversible photophysical reorientation of the chromophore groups that are not consumed in the photochemical reaction. electronicsandbooks.com
Table 1: Factors Influencing Anisotropic Photoreactions in Cinnamate-Based Polymers
| Control Method | Mechanism | Outcome | Reference |
| Linearly Polarized UV (LPUV) Light | Axis-selective [2+2] cycloaddition | Anisotropic distribution of chromophores and cyclobutane rings; induces optical anisotropy and can align liquid crystals. | nii.ac.jpuzh.ch |
| Oblique Nonpolarized UV Light | Direction-selective photochemical reaction | Inclined orientation of cinnamoyl moieties, leading to tilted alignment of liquid crystals. | aip.org |
| Temperature Control during Irradiation | Thermally enhanced photoinduced reorientation | Can switch the sign of optical anisotropy (e.g., from negative to positive) by combining light with thermal energy. | tandfonline.com |
Investigations of Photo-Fries Rearrangement in Related Cinnamate Esters
While the primary photoreaction of the vinyl ester in poly(vinyl cinnamate) is cycloaddition, investigations into related aryl cinnamate esters have revealed a competing photochemical pathway: the photo-Fries rearrangement. kpi.uaspiedigitallibrary.org This reaction, named by analogy to the classic Lewis acid-catalyzed Fries rearrangement, involves the intramolecular rearrangement of the ester to form hydroxy aryl ketone products. kpi.uawikipedia.org
The mechanism of the photo-Fries rearrangement in aryl cinnamates proceeds through the homolytic cleavage of the ester's carbonyl-oxygen bond upon UV irradiation. kpi.uausm.edu This bond scission generates a radical pair consisting of a phenoxy radical and a cinnamoyl radical. kpi.uausm.edu These radicals can then recombine at the ortho and para positions of the aromatic ring, yielding the corresponding hydroxyketone products. kpi.ua The formation of these radical intermediates has been confirmed through laser flash photolysis studies. usm.edu Research suggests that the rearrangement products originate from either the aryl cinnamate's singlet excited state or a short-lived upper triplet state. usm.edu
The efficiency of the photo-Fries rearrangement is highly dependent on the physical state of the material. In dilute solutions, the rearrangement can proceed effectively. For instance, in a side-chain liquid-crystal polymer containing 4-methoxyphenyl (B3050149) cinnamate mesogens, selective irradiation in a dilute solution where only the photo-Fries process is activated can lead to significant changes in the polymer's properties, such as depressions in its phase transition temperature. kpi.ua
However, in more constrained environments like a liquid-crystalline state or a solid polymer film, the photo-Fries rearrangement often competes with other photoprocesses, most notably intermolecular crosslinking (dimerization). kpi.ua In these states, crosslinking tends to dominate, which can inhibit the large-scale molecular rearrangement required for the photo-Fries reaction. kpi.ua This competition between intramolecular rearrangement and intermolecular crosslinking is a key aspect of the photochemistry of aryl cinnamate systems.
The ability to selectively irradiate aryl cinnamate esters in the presence of other chromophores, such as aryl benzoates, is possible because the more conjugated cinnamate structure absorbs light at longer wavelengths. kpi.ua This selective excitation allows for targeted photochemical modifications. The photo-Fries rearrangement is an irreversible process, which distinguishes it from reversible photoisomerization reactions. kpi.ua
Table 2: Products of Photo-Fries Rearrangement of a Generic Aryl Cinnamate
| Starting Material | Reaction Type | Key Intermediate | Primary Products | Reference |
| Aryl 3-phenyl-2-propenoate | Photo-Fries Rearrangement | Phenoxy and Cinnamoyl Radical Pair | ortho-acyl phenol (B47542) (2-hydroxy chalcone (B49325) derivative), para-acyl phenol (4-hydroxy chalcone derivative) | kpi.uausm.edu |
Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy Studies
Vibrational spectroscopy provides valuable insights into the molecular structure and bonding of ethenyl 3-phenyl-2-propenoate.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its polymeric form, polyvinyl cinnamate (B1238496) (PVCi). In the FTIR spectrum of poly(vinyl cinnamate), a distinct absorption band at 1638 cm⁻¹ is attributed to the exocyclic C=C stretching of the cinnamate moieties. nih.gov The C-O-C stretching vibration is observed at 1164 cm⁻¹, while aromatic C-C and C-H stretching appear at 703 cm⁻¹ and 766 cm⁻¹, respectively. nih.gov Furthermore, the C=O stretching of the unsaturated ester is found at 1710 cm⁻¹. nih.gov
FTIR has also been instrumental in studying the photocrosslinking of PVCi. Upon exposure to UV radiation, a decrease in the intensity of the C=C vibrational peak at 1637 cm⁻¹ is observed, indicating the dimerization of the cinnamate groups through a [2+2] cycloaddition reaction. reading.ac.ukntu.edu.sg Some studies have also reported a shift in the C=O stretching vibration from around 1712 cm⁻¹ to a higher wavenumber (approximately 1735 cm⁻¹) after UV exposure, which is assigned to the formation of a saturated ester carbonyl group in the resulting cyclobutane (B1203170) ring. reading.ac.ukamolf.nl
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Exocyclic C=C Stretching | 1638 | nih.gov |
| C=O Stretching (Unsaturated Ester) | 1710 | nih.gov |
| C-O-C Stretching | 1164 | nih.gov |
| Aromatic C-H Stretching | 766 | nih.gov |
| Aromatic C-C Stretching | 703 | nih.gov |
Raman Spectroscopy Investigations
Raman spectroscopy complements FTIR in the structural analysis of cinnamate derivatives. For ethyl cinnamate, a compound structurally similar to the monomer unit of PVCi, Raman studies have assigned the peak at 1639 cm⁻¹ to the C=C stretching vibration and the peak at 1270 cm⁻¹ to the C-O stretching in the aliphatic side-chain. ias.ac.in Conformational analyses of related compounds, such as ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate, have utilized Raman spectroscopy in conjunction with computational methods to assign vibrational modes and understand conformational preferences. core.ac.uk
Surface Vibrational Spectroscopy (Sum-Frequency Generation) for Interface Analysis
Sum-frequency generation (SFG) vibrational spectroscopy is a surface-sensitive technique that provides detailed information about the molecular structure and orientation at interfaces. rsc.orgnih.gov Studies on rubbed poly(vinyl cinnamate) films using SFG have revealed that the orientation of the cinnamate side chains at the surface is responsible for the alignment of liquid crystals. spiedigitallibrary.orgnih.govaip.orgaip.org Weak rubbing tends to align the phenyl rings of the cinnamate side chains perpendicular to the rubbing direction, while strong rubbing orients them towards the plane normal to the surface along the rubbing direction. spiedigitallibrary.orgaip.org SFG has also been employed to study the photo-induced structural changes at PVCi surfaces, showing that polarized UV irradiation leads to the dimerization of the cinnamoyl side chains, creating significant surface structural anisotropy. acs.org In studies of cinnamate-modified cellulosic polymers at the air-water interface, SFG was used to monitor the photochemical behavior, indicating that isomerization is the dominant photoreaction upon UV irradiation in that specific system. amolf.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the molecule. For the trans isomer of vinyl cinnamate, the ¹H NMR spectrum shows characteristic signals for the vinyl and cinnamate protons. chemicalbook.com In a related compound, ethyl cinnamate, the protons of the ethyl group and the cinnamic acid moiety can be clearly distinguished. chegg.comorgsyn.org The chemical shifts and coupling constants of the vinyl protons are particularly informative for determining the stereochemistry (cis or trans) of the double bond. chegg.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Compound | Reference |
|---|---|---|---|---|---|
| Vinyl Protons | ~5.0 - 5.7 | m | - | Polybutadiene (for vinyl group reference) | researchgate.net |
| Cinnamate Olefinic Protons | ~6.3 - 7.7 | d | ~16.0 (for trans) | Methyl Cinnamate | rsc.org |
| Aromatic Protons | ~7.2 - 7.5 | m | - | Methyl Cinnamate | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum reveals distinct signals for each carbon atom, including those in the vinyl group, the ester carbonyl group, the olefinic carbons of the cinnamate moiety, and the aromatic carbons of the phenyl ring. nih.gov For instance, in methyl cinnamate, the carbonyl carbon appears around 167.5 ppm, while the olefinic carbons are observed at approximately 117.9 and 144.9 ppm. rsc.org The aromatic carbons show signals in the range of 128-134 ppm. rsc.org Theoretical calculations are often used in conjunction with experimental data to aid in the assignment of the ¹³C NMR signals. chemmethod.comresearchgate.net
| Carbon | Chemical Shift (δ, ppm) | Compound | Reference |
|---|---|---|---|
| Carbonyl (C=O) | 167.5 | Methyl Cinnamate | rsc.org |
| Olefinic (C=C) | 117.9, 144.9 | Methyl Cinnamate | rsc.org |
| Aromatic | 128.1, 129.0, 130.4, 134.5 | Methyl Cinnamate | rsc.org |
| Methoxy (OCH₃) | 51.8 | Methyl Cinnamate | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Band Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within the cinnamoyl group of vinyl cinnamate and its polymer. The analysis of electronic absorption bands provides critical information on conjugation, photo-reactivity, and interactions with other species, such as nanoparticles in a composite.
The UV absorption spectrum of vinyl cinnamate is characterized by a significant red shift (a shift to longer wavelengths) compared to simpler vinyl and acrylate (B77674) monomers. This shift is attributed to the intramolecular conjugation between the phenyl ring, the adjacent carbon-carbon double bond, and the carbonyl group of the ester. radtech.org The electronic configuration of the cinnamate side chains, specifically the elongated π-electron orbital, results in a strong absorption band. radtech.orgazom.com Studies have identified the main electronic absorption of the cinnamate group to be centered around 278 nm. researchgate.net Upon polymerization or inclusion in composites, shifts in this absorption peak can indicate interactions within the polymer matrix. For instance, the formation of poly(vinyl cinnamate)/nickel oxide nanocomposites revealed shifts in the characteristic absorption peaks, suggesting a direct interaction between the NiO nanoparticles and the polymer chains. zendy.ioresearchgate.net
The photodimerization of the cinnamate groups upon exposure to UV light, a [2+2] photocycloaddition reaction, can also be monitored using UV-Vis spectroscopy. This cross-linking reaction leads to a decrease in the absorption associated with the C=C double bond of the cinnamoyl group. reading.ac.uk
Table 1: UV-Vis Absorption Characteristics of Cinnamate Systems
| Compound/System | Key Absorption Feature | Wavelength (approx.) | Observation/Reason |
|---|---|---|---|
| Vinyl Cinnamate | π → π* transition | > 250 nm | Red-shifted due to intramolecular conjugation. radtech.org |
| Cinnamate Group | Electronic Absorption | 278 nm | Characteristic absorption of the cinnamoyl functional group. researchgate.net |
| Poly(vinyl cinnamate) | Photocross-linking | N/A | Decrease in absorbance at ~278 nm upon UV exposure indicates dimerization of cinnamate groups. reading.ac.uk |
Advanced Morphological and Structural Analysis Techniques for Poly(vinyl cinnamate) Systems
The performance and application of poly(vinyl cinnamate) materials, particularly in films and composites, are heavily dependent on their morphology and structure. A suite of advanced analytical techniques is employed to characterize these properties from the macroscopic to the nanoscale.
Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Imaging
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and cross-sectional morphology of poly(vinyl cinnamate) materials. It provides detailed, high-resolution images that reveal information about surface texture, fiber structure, and the dispersion of components in a composite.
In studies of electrospun poly(vinyl cinnamate), SEM analysis showed that the fibers were smooth cylinders, devoid of beading or ribbon-like defects. reading.ac.uk This technique is also used for quantitative analysis, such as measuring the average diameter of these fibers. reading.ac.uk For nanocomposites, such as those combining PVCin with nickel oxide (NiO) or zinc oxide (ZnO) nanoparticles, SEM imaging confirms the morphological changes and the distribution of the nanofillers within the polymer matrix. zendy.ioresearchgate.netresearchgate.net Uniform arrangement of nanoparticles is a desirable feature that can be verified with SEM. zendy.ioresearchgate.net The technique can also be used to study the surfaces of PVCin films and particles, for example, to examine particles after photoirradiation to observe changes in surface structure. researchgate.net
Table 2: SEM Findings for Poly(vinyl cinnamate) Systems
| System | Analytical Focus | Key Findings |
|---|---|---|
| Electrospun PVCin Fibers | Fiber Morphology | Fibers are smooth, continuous cylinders with no beading. reading.ac.uk |
| Electrospun PVCin Fibers | Fiber Diameter | Average diameter can be precisely measured (e.g., 2.36 ± 0.70 µm in one study). reading.ac.uk |
| PVCin/NiO Nanocomposite | Nanoparticle Dispersion | Shows uniform arrangement of NiO nanoparticles within the polymer. zendy.ioresearchgate.net |
| PVCin/ZnO Nanocomposite | Surface Morphology | Reveals uniform dispersion of ZnO nanopowder in the polymer. researchgate.net |
Transmission Electron Microscopy (TEM) for Nanostructure Elucidation
For higher-resolution imaging of the internal structure of poly(vinyl cinnamate) nanocomposites, Transmission Electron Microscopy (TEM) is employed. TEM allows for the direct visualization of nanostructures, providing clear evidence of nanoparticle size, shape, and dispersion within the polymer matrix. mdpi.com
The primary application of TEM in the study of PVCin systems has been the characterization of nanocomposites. In research on PVCin/NiO and PVCin/ZnO composites, high-resolution TEM (HRTEM) analysis was crucial in confirming the uniform dispersion and arrangement of the nanoparticles within the polymer chains. zendy.ioresearchgate.netresearchgate.netresearchgate.net These morphological studies by TEM provide definitive proof that the nanopowder is not merely mixed but is intimately integrated into the polymer structure, which is essential for the enhanced properties of the composite material. researchgate.netresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Dispersion
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. In the context of poly(vinyl cinnamate) systems, it is primarily used to analyze nanocomposites, distinguishing between the amorphous nature of the polymer and the crystalline structure of the incorporated nanoparticles.
Pure poly(vinyl cinnamate) is an amorphous polymer and thus does not produce sharp diffraction peaks. When crystalline nanoparticles like nickel oxide (NiO) or zinc oxide (ZnO) are added, their characteristic diffraction peaks appear in the XRD pattern of the composite. zendy.ioresearchgate.netresearchgate.net This confirms the presence of the nanoparticles in their crystalline phase within the polymer matrix. researchgate.netresearchgate.net Furthermore, the intensity and broadness of the peaks can provide information about the degree of crystallinity and the size of the nanocrystallites. Studies have shown that the ordered arrangement of nanoparticles within the PVCin macromolecular chain can increase with a higher concentration of the nanofillers. researchgate.net
Table 3: XRD Analysis of Poly(vinyl cinnamate) Nanocomposites
| System | Component Analyzed | Key Findings |
|---|---|---|
| PVCin/NiO Nanocomposite | NiO Nanoparticles | Confirms the presence of NiO in its crystalline form within the amorphous polymer matrix. zendy.ioresearchgate.net |
| PVCin/ZnO Nanocomposite | ZnO Nanoparticles | Shows diffraction peaks corresponding to the crystalline structure of ZnO, confirming its presence. researchgate.net |
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution (dispersity) of polymers like poly(vinyl cinnamate). rsc.org These parameters are critical as they profoundly influence the polymer's physical properties, such as its viscosity, thermal stability, and mechanical strength.
SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By using a calibrated system or a multi-angle light scattering (MALS) detector, one can obtain absolute values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). rsc.org In one study, a purified poly(vinyl cinnamate) sample was analyzed by SEC using tetrahydrofuran (B95107) (THF) as the solvent. The analysis yielded specific molecular weight values, providing a quantitative characterization of the polymer sample. nih.gov
Table 4: Molecular Weight Data for Poly(vinyl cinnamate) via SEC
| Parameter | Symbol | Value | Analytical Conditions |
|---|---|---|---|
| Number-Average Molecular Weight | M_n | 9.20 × 10⁴ g/mol | Solvent: THF; Flow Rate: 1 mL/min. nih.gov |
| Weight-Average Molecular Weight | M_w | 1.74 × 10⁵ g/mol | Solvent: THF; Flow Rate: 1 mL/min. nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface topography. eag.com It is capable of measuring surface roughness down to the angstrom scale and can also map other properties like adhesion and modulus. eag.com
For poly(vinyl cinnamate) films, AFM has been used to investigate the surface morphology at the nanoscale. In a study of a photo-alignment film made of PVCin, AFM images were taken to look for surface relief gratings that might have been induced by UV light exposure through a photomask. The analysis revealed that no periodical surface gratings were formed, although shallow wrinkles resulting from the spin-coating process were observed. azom.com This demonstrated the ability of AFM to detect very subtle surface features. The technique operates by scanning a sharp tip over the surface, either in contact or tapping mode, to build a topographical map with exceptional vertical resolution (on the order of 0.1 Å). eag.com
Table 5: AFM Characterization of a Poly(vinyl cinnamate) Film
| Analytical Focus | Observation | Quantitative Data/Details |
|---|---|---|
| Surface Gratings | No periodical surface relief gratings were found after photo-exposure. | The scanning range of the AFM was 30 × 30 µm². azom.com |
| Surface Topography | Shallow wrinkles caused by the spin coating process were observed. | A few angstroms of surface roughness was noted in both UV-exposed and masked regions. azom.com |
Thermal Analysis Techniques
Thermal analysis techniques are crucial in characterizing the properties of materials by measuring changes in their physical properties as a function of temperature. For polymers derived from this compound, namely poly(vinyl cinnamate), techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into their thermal stability and transitional behavior.
Thermogravimetric Analysis (TGA) for Decomposition Behavior Studies
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a material. In the study of poly(vinyl cinnamate) (PVCN), the polymer form of this compound, TGA reveals a multi-stage decomposition process.
Research indicates that poly(vinyl cinnamate) is generally thermally stable up to approximately 200°C. kaist.ac.krkaist.ac.kr Spectroscopic and thermal analyses show that beyond this temperature, the primary mechanism of degradation involves the cleavage of the cinnamate side groups at the carbonyl group. kaist.ac.kr These detached groups then evaporate, resulting in a measurable loss of mass. kaist.ac.kr
More detailed TGA studies on poly(vinyl cinnamate) films have identified specific decomposition stages. One study observed an initial decomposition peak around 180°C, which accounted for a weight loss of about 45%. nih.gov The main and most significant mass loss occurs at a higher temperature, around 330°C. nih.gov This stage is attributed to the widespread breaking of cinnamate groups from the polymer's main chain. nih.gov The thermal degradation of cinnamoylated poly(vinyl alcohol), a structurally similar copolymer, also exhibits two main decomposition stages. researchgate.net
Table 1: TGA Decomposition Stages of Poly(vinyl cinnamate)
| Decomposition Stage | Onset Temperature (°C) | Weight Loss (%) | Attributed Process |
| First | ~180 | ~45 | Initial decomposition |
| Main | ~330 | - | Cleavage of cinnamate groups from the polymer backbone |
Note: Data is compiled from studies on poly(vinyl cinnamate) films. nih.gov
Differential Scanning Calorimetry (DSC) for Thermal Transition Investigations
Differential Scanning Calorimetry (DSC) is used to investigate thermal transitions, such as the glass transition temperature (Tg), where a polymer changes from a rigid, glassy state to a more flexible, rubbery state.
DSC analysis of poly(vinyl cinnamate) (PVCN) has been performed on both powdered samples and electrospun fibers. reading.ac.uk These studies have identified the glass transition temperature (Tg) and noted that it is accompanied by unusually large enthalpies, which suggests the material exists in a non-equilibrium thermodynamic state. reading.ac.uk The enthalpies associated with the glass transition for both the powder and fiber forms are quite similar. reading.ac.uk
A key finding from DSC studies is the effect of cross-linking on the thermal stability of PVCN. When the material is exposed to UV radiation, it undergoes cross-linking, which enhances its thermal stability. reading.ac.uk This is observed as an increase in the glass transition temperature (Tg) with longer exposure times to UV light. reading.ac.uk The relationship is non-linear, with the most significant change in Tg occurring within the first ten minutes of irradiation. reading.ac.uk
Table 2: DSC Data for Poly(vinyl cinnamate) (PVCN)
| Sample Form | Glass Transition Temperature (Tg) | Enthalpy (J/g) |
| Powder | Variable, increases with cross-linking | 7.87 |
| Electrospun Fiber | Variable, increases with cross-linking | 7.49 |
Note: The analysis was conducted over a temperature range of 20°C to 120°C in an inert nitrogen atmosphere. reading.ac.uk
Theoretical and Computational Investigations of Ethenyl 3 Phenyl 2 Propenoate and Cinnamate Derivatives
Quantum Chemical Calculation Methodologies
Quantum chemical calculations serve as powerful predictive tools in modern chemistry, enabling detailed investigation of molecular properties from first principles.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For ethenyl 3-phenyl-2-propenoate and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine key electronic parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap generally signifies greater stability.
Hartree-Fock (HF) Level Calculations for Molecular Optimization
The Hartree-Fock (HF) method, an ab initio computational approach, is frequently utilized for the initial optimization of molecular geometries. By employing basis sets such as 6-31G(d), HF calculations can determine the most stable three-dimensional arrangement of atoms in a molecule like this compound. This geometric optimization is a fundamental step that precedes more complex calculations of molecular properties, providing the foundational structure for further analysis.
Conformational Analysis and Isomerism (cis/trans) Studies
The presence of a carbon-carbon double bond in the propenoate chain of this compound gives rise to cis and trans isomerism. Computational analysis is instrumental in evaluating the relative stabilities of these isomers. By calculating the total electronic energy of each conformation, researchers can predict the thermodynamically favored isomer. Typically, for cinnamate (B1238496) esters, the trans isomer is found to be more stable due to lower steric hindrance compared to the cis isomer, where the phenyl group and the ester group are on the same side of the double bond.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of a molecule based on the characteristics of its HOMO and LUMO. For this compound, the HOMO and LUMO are primarily located on the cinnamoyl portion of the molecule. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy gap between these orbitals is a crucial parameter for predicting reactivity; a smaller HOMO-LUMO gap suggests that the molecule is more polarizable and exhibits higher chemical reactivity and lower kinetic stability.
Below is an interactive data table summarizing key quantum chemical parameters for a representative cinnamate derivative.
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. These maps are invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atoms of the ester group, indicating these are the primary sites for interaction with electrophiles. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, marking them as potential sites for nucleophilic attack.
Energetic Profiles and Enthalpy Calculations for Cinnamate Moieties
The energetic profiles and thermodynamic properties of cinnamate moieties are crucial for understanding their stability, reactivity, and potential applications. Theoretical and experimental investigations have provided significant insights into the enthalpies of formation, vaporization, and reaction for various cinnamate derivatives. These studies often employ a combination of experimental techniques, such as combustion calorimetry, and high-level computational methods.
A detailed analysis of the thermodynamic properties of ethyl (E)-cinnamate and ethyl hydrocinnamate has been conducted to understand the structural and energetic effects of the vinyl (–CH=CH–) and ethane (B1197151) (–CH2–CH2–) groups. mdpi.com The standard molar enthalpies of formation in the liquid phase (ΔfH°m(l)) were determined using combustion calorimetry in an oxygen atmosphere. mdpi.comresearchgate.net To derive the gas-phase enthalpies, the standard molar enthalpies of vaporization (ΔlgH°m) were measured using a high-temperature Calvet microcalorimeter. mdpi.comresearchgate.net
Computational studies, specifically using the G3(MP2)//B3LYP composite method, have been employed to calculate the gas-phase standard enthalpies of formation (ΔfH°m(g)) at 298.15 K. mdpi.comresearchgate.net These theoretical calculations complement the experimental data and allow for a detailed assessment of the energetic landscapes of these molecules. The estimated gas-phase standard molar enthalpy of formation for ethyl (E)-cinnamate was determined to be (−247.3 ± 2.5) kJ·mol⁻¹, while for ethyl hydrocinnamate, it was (−353.7 ± 1.7) kJ·mol⁻¹. mdpi.com
The following tables summarize the experimentally determined and computationally calculated thermodynamic data for ethyl (E)-cinnamate and ethyl hydrocinnamate at T = 298.15 K.
Table 1: Standard Molar Enthalpies of Formation in the Liquid Phase (ΔfH°m(l))
| Compound | ΔfH°m(l) (kJ·mol⁻¹) |
| Ethyl (E)-cinnamate | -319.7 ± 3.4 |
| Ethyl hydrocinnamate | -421.6 ± 2.4 |
| Data sourced from combustion calorimetry experiments. mdpi.com |
Table 2: Standard Molar Enthalpies of Vaporization (ΔlgH°m)
| Compound | ΔlgH°m (kJ·mol⁻¹) |
| Ethyl (E)-cinnamate | 72.4 ± 2.5 |
| Ethyl hydrocinnamate | 67.9 ± 1.7 |
| Data sourced from high-temperature microcalorimetry experiments. mdpi.com |
A gas-phase enthalpy of hydrogenation analysis provides further insight into the energetic profiles of these compounds. mdpi.com The hydrogenation of methyl (E)-cinnamate and methyl (Z)-cinnamate to methyl hydrocinnamate reveals differences in their energetic stability, with the enthalpy of hydrogenation being -101.2 ± 1.0 kJ·mol⁻¹ for the (E)-isomer and -117.9 ± 1.0 kJ·mol⁻¹ for the (Z)-isomer. mdpi.com
The energetic profiles of cinnamate derivatives are also influenced by their interactions with other substances. For instance, flow adsorption microcalorimetry experiments studying the sorption of cinnamate and its hydroxylated derivatives on a ferrihydrite-water interface showed that cinnamate sorption is an endothermic and entropy-driven process. acs.org In contrast, the sorption of its hydroxylated derivatives was found to be exothermic. acs.org The molar heat of sorption for (hydroxy)cinnamates was determined to be 1.17 kJ·mol⁻¹, which is consistent with an outer-sphere mechanism involving electrostatic and physisorption interactions. acs.org
The electronic excited states are another critical aspect of the energetic profile, particularly for photochemical applications. The triplet energy of methyl cinnamate has been calculated to be 48.9 kcal/mol. acs.org This value is significant as triplet energy transfer is a key step in many photochemical reactions, such as [2+2] cycloadditions. acs.org
Theoretical calculations using Density Functional Theory (DFT) and Hartree-Fock (HF) methods are also employed to investigate thermodynamic parameters and electronic properties of more complex cinnamate derivatives. For example, quantum calculations on Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate using the B3LYP/6-311++G** level of theory have been performed to determine its optimized geometry and various thermodynamic parameters. researchgate.netchemmethod.com
Polymer Physics and Advanced Materials Research on Poly Vinyl Cinnamate Systems
Mechanical Properties and Rheological Characterization of Crosslinked Networks
The process of photocrosslinking imparts significant changes to the mechanical and rheological behavior of poly(vinyl cinnamate). The formation of a three-dimensional network structure restricts polymer chain mobility, leading to enhanced mechanical strength and altered viscoelastic properties.
The viscoelasticity of a material describes its time-dependent response to deformation, combining both viscous and elastic characteristics. wikipedia.org For polymers, this is often studied through stress relaxation experiments, which measure the decrease in stress over time under a constant strain. The result of such an experiment is the relaxation modulus, a key indicator of a material's viscoelastic nature. youtube.com
Table 1: Effect of UV Exposure Time on Mechanical and Thermal Properties of Electrospun PVCN Fibers
| UV Exposure Time (minutes) | Young's Modulus (MPa) | Glass Transition Temperature (Tg) Change (K) |
|---|---|---|
| 0 | ~240 | 0 |
| 10 | - | 11.0 |
| 60 | ~360 | 20 |
Gelation is the process of forming a gel from a system of polymers, marking the transition from a liquid to a solid-like network. For poly(vinyl cinnamate), this is initiated by UV radiation, which causes the cinnamate (B1238496) side groups to dimerize and form crosslinks. This process can be described by network formation theories, such as the one proposed by Charlesby for gel formation in polymers undergoing crosslinking.
Studies have shown a linear relationship between the number of photochemical crosslinks, calculated from the reaction kinetics, and the theoretical number of crosslinks predicted by the Charlesby theory of gel formation. This strong correlation indicates that the gelation of poly(vinyl cinnamate) is predominantly driven by the formation of these photochemical covalent bonds. The contribution of physical chain entanglements to the gel formation is considered negligible in this system. The formation of this network can also be part of a more complex system, such as a simultaneous interpenetrating polymer network (IPN), where the photocrosslinking of PVCi occurs alongside the polymerization and crosslinking of a second polymer component. nih.gov
Crosslink density is a critical parameter that dictates the mechanical properties of a polymer network. tainstruments.com It can be quantitatively determined using rheological measurements, which probe the material's flow and deformation behavior. For a crosslinked polymer, the storage modulus (G') in the rubbery plateau region is directly related to the number of effective crosslinks.
In studies of poly(vinyl cinnamate), theories of rubber-like elasticity and entanglement networks are used to calculate the number of rheological crosslinks and the pseudo-equilibrium modulus. It has been observed that both of these parameters tend to increase as the gelation of the polymer progresses. Concurrently, the number-average molecular weight between crosslinks or entanglement points decreases proportionally with the gel fraction up to a certain point. This confirms that as the polymer becomes more crosslinked, the network becomes tighter and the segments between crosslinks become shorter, leading to a more rigid material.
Fabrication and Characterization of Poly(vinyl cinnamate) Architectures
The unique photosensitive nature of poly(vinyl cinnamate) makes it a valuable material for fabricating various micro- and nano-scale architectures. Techniques such as thin-film deposition and electrospinning are commonly employed to create structures for applications in electronics, optics, and biomedical fields.
Thin-film deposition refers to the process of applying a very thin layer of material, ranging from nanometers to several micrometers, onto a substrate. aimspress.compurdue.edu Poly(vinyl cinnamate) is particularly well-suited for these techniques due to its solubility and photoreactive properties. It is widely used as a photoresist in photolithography for semiconductor manufacturing and printing applications. polysciences.com
In these processes, a thin film of PVCi is deposited onto a substrate, typically by spin-coating. The film is then selectively exposed to UV light through a mask. The exposed areas become crosslinked and insoluble, while the unexposed areas can be washed away with a solvent, leaving a patterned material. This process allows for the creation of intricate microelectronic circuits and other detailed patterns. polysciences.com PVCi has also been used to create more complex film structures, such as interpenetrating polymer network (IPN) films, for applications like controlled drug release. nih.gov Additionally, hollow polymer particles have been fabricated from PVCi using interfacial photocrosslinking, which have potential uses in coatings, insulation, and drug delivery. semanticscholar.org
Electrospinning is a versatile technique used to produce polymer fibers with diameters in the nanometer to micrometer range. nih.govmdpi.com The process involves applying a high voltage to a polymer solution, which causes a jet of the solution to be drawn towards a collector. As the jet travels, the solvent evaporates, leaving behind a solid polymer fiber.
Poly(vinyl cinnamate) has been successfully electrospun to produce smooth, continuous nanofibers. researchgate.net These nanofibers can be subsequently crosslinked by exposure to UV radiation, which significantly improves their mechanical and thermal properties. The crosslinking process enhances the stiffness and raises the glass transition temperature of the nanofibers, making them more robust. Blends of PVCi with other polymers have also been electrospun to create functional nanofibers with specific properties, such as birefringence for optical applications. researchgate.net
Fabrication of Hollow Polymer Particles via Interfacial Photocrosslinking
Hollow polymer particles have garnered significant interest across various industries, including for use as coatings and thermal insulation materials, due to their unique properties. researchgate.net Their ability to encapsulate functional molecules and nanomaterials opens up applications in drug delivery, heat storage, catalysis, and self-healing materials. researchgate.net One effective method for their creation is the interfacial photocrosslinking of spherical polymer particles. researchgate.netrsc.org
In this process, hollow particles have been successfully fabricated from poly(vinyl cinnamate) (PVCi) particles. researchgate.net The technique involves utilizing LED light to induce photocrosslinking specifically at the interface of the polymer particles. researchgate.net This site-specific crosslinking at the shell region of homogeneous polymer particles, followed by the removal of the non-crosslinked core, presents a facile, self-templating strategy for producing hollow structures. acs.org The mechanism relies on the [2π + 2π] photoinduced dimerization of the cinnamate groups, which proceeds at the particle/water interface upon photoirradiation. rsc.org Subsequent washing removes the non-crosslinked polymer from the core, resulting in the formation of shell-crosslinked hollow particles. researchgate.netrsc.org
The shell thickness of the resulting hollow PVCi particles can be systematically controlled by adjusting several key parameters during fabrication. Research has demonstrated the influence of the solid content of the parent particles, the duration and power of photoirradiation, and the polymer chain length on the final shell dimensions. researchgate.net This method is seen as a promising and efficient pathway for creating a wide range of functional hollow and capsule particles with high mass productivity and simplicity, avoiding the need for additional sacrificial template particles. researchgate.netacs.org
Surface Modification and Anisotropy Generation
Mechanical Rubbing Effects on Polymer Surface Structure and Alignment
Mechanical rubbing is a widely used industrial method to induce structural anisotropy on polymer surfaces, which is critical for applications such as aligning liquid crystal (LC) films in display devices. aip.org The process has been shown to effectively align the main chains and/or the pendant side groups of the polymer at the surface. aip.orgresearchgate.net In the case of poly(vinyl cinnamate), mechanical rubbing can induce a stronger surface orientation anchoring power than photo-irradiation methods. aip.org
The effect of rubbing strength on the alignment of liquid crystals on PVCi films is particularly noteworthy. aip.orgnih.gov It has been observed that the rubbing strength dictates the orientation of the liquid crystal molecules. aip.orgresearchgate.net
Weak Rubbing: A weak rubbing force induces a homogeneous alignment of liquid crystals perpendicular to the rubbing direction. aip.orgnih.gov Spectroscopic studies reveal that weak rubbing orients the phenyl rings of the PVCi side chains with the ring plane perpendicular to the rubbing direction and their symmetric axis close to the surface normal. aip.org
Strong Rubbing: Conversely, a strong rubbing force causes the liquid crystal alignment to switch, becoming parallel to the rubbing direction. aip.orgnih.gov This change is attributed to the reorientation of the phenyl rings, which align more along the rubbing direction with their symmetric axis tilted at a large angle away from the surface normal. aip.org
This transition suggests that strong rubbing forces the side groups to rotate, which in turn may twist the main polymer chains, leading to a different preferential orientation for the liquid crystal molecules. aip.org
Table 1: Effect of Rubbing Strength on Liquid Crystal Alignment on Poly(vinyl cinnamate) Surface
| Rubbing Strength | Liquid Crystal Alignment Direction (Relative to Rubbing) | Molecular Orientation of PVCi Phenyl Side Chains |
| Weak | Perpendicular | Ring plane is perpendicular to rubbing direction; symmetric axis is near the surface normal. aip.org |
| Strong | Parallel | Ring plane is more aligned with the rubbing direction; symmetric axis is tilted away from the surface normal. aip.org |
Photoinduced Surface Anisotropy and Molecular Orientation Control
Beyond mechanical methods, surface anisotropy in poly(vinyl cinnamate) films can be induced by exposure to linearly polarized UV light. aip.orgresearchgate.net This photo-alignment technique is based on the [2+2] cycloaddition reaction of the cinnamate side groups, where photo-induced dimerization and isomerization create structural anisotropy on the polymer surface. aip.orgresearchgate.net This anisotropy is then capable of directing the orientation of liquid crystal molecules deposited on the film. aip.orgresearchgate.net
The process involves irradiating thin films of PVCi with polarized UV light, which results in an anisotropic film. researchgate.net The orientation of specific molecular groups within the irradiated polymer can be examined using techniques like polarization modulation FTIR spectroscopy. researchgate.net These studies provide detailed information about the photoinduced molecular orientation. researchgate.net For instance, in poly(vinyl 4-methoxy-cinnamate), a derivative of PVCi, linear photopolymerization was found to induce morphological anisotropy, causing the film surface to become rough along the direction of the UV light's polarization. aps.org
The thermal stability of the induced liquid crystal orientation is a critical factor for device applications. Research has indicated that the thermal reaction of the cinnamate side groups is closely linked to enhancing this stability in films aligned with polarized UV light. researchgate.net
Development of Light-Responsive and Shape-Memory Materials
Photo-Induced Shape Fixity Properties and Mechanisms
Poly(vinyl cinnamate) serves as a foundation for developing light-responsive, shape-memory polymers (SMPs). researchgate.net These smart materials can be deformed and fixed into a temporary shape, later recovering their original form in response to an external stimulus. pan.pl For PVCi systems, this shape-memory behavior is achieved through photocrosslinking. researchgate.net
The mechanism relies on the photodimerization of the pendant cinnamate groups when exposed to UV light (e.g., at 360 nm). researchgate.net This [2+2] cycloaddition reaction creates crosslinks within the polymer network. researchgate.netnih.gov The process for achieving photo-induced shape fixity is as follows:
A PVCi sample in its original shape is subjected to an external load, deforming it.
While held in this deformed state, the sample is irradiated with UV light.
The UV exposure initiates photocrosslinking, which locks in the temporary shape. researchgate.net
The degree of substitution (DS) of cinnamate groups on the polymer backbone has a strong influence on the shape fixity properties. researchgate.net The shape fixity ratio, a measure of the material's ability to maintain the temporary shape, is a key parameter in characterizing these SMPs. pan.pl In one study, PVCi synthesized by esterifying poly(vinyl alcohol) with p-chloro-substituted cinnamic acid demonstrated effective photo-induced shape fixity. However, it was noted that the deformed shape could not be recovered by irradiating with a different UV wavelength (254 nm), indicating the stability of the formed crosslinks under those conditions. researchgate.net
Table 2: Key Factors in Photo-Induced Shape Memory of PVCi
| Property | Mechanism / Influencing Factor |
| Shape Fixing | Photocrosslinking via [2+2] cycloaddition of cinnamate groups upon UV irradiation (e.g., 360 nm). researchgate.net |
| Shape Fixity | Strongly dependent on the degree of substitution (DS) of cinnamate groups on the polymer backbone. researchgate.net |
| Shape Recovery | Dependent on the reversibility of the crosslinks; in some systems, photocleavage is not observed under certain conditions (e.g., 254 nm UV). researchgate.net |
Reversible Swelling of Patterned Films
The swelling behavior of poly(vinyl cinnamate) films is a crucial property, particularly in the context of creating responsive materials. The hydrophilicity of the polymer network, influenced by its chemical nature and crosslinking density, governs its interaction with solvents. nih.gov
In studies of interpenetrating polymer network (IPN) films composed of photocrosslinked PVCi and poly(2-hydroxy ethyl methacrylate) (polyHEMA), the swelling characteristics were examined in different solvents. nih.gov The results highlight the influence of solvent polarity on the degree of swelling.
In Water: The IPN films reached equilibrium swelling within an hour. The presence of the more hydrophilic polyHEMA component contributes significantly to water absorption. nih.gov
In Ethanol (B145695): The films exhibited higher maximum swelling percentages in ethanol compared to water. This is attributed to the lower polarity of ethanol, which allows for more favorable interactions with the relatively hydrophobic PVCi backbone, in addition to its favorable interaction with the polyHEMA component. nih.gov
Interestingly, a pure photocrosslinked PVCi film showed the highest swelling capacity in ethanol, reaching a 907% equilibrium swelling capacity. nih.gov This behavior is credited to the porous nature of the crosslinked PVCi film combined with favorable polymer-solvent interactions. nih.gov The ability to control the swelling by changing the solvent environment is fundamental for applications requiring reversible changes in film dimensions or properties.
Advanced Functional Materials and Nanocomposite Research Involving Poly Vinyl Cinnamate
Polymer Hybrid Systems and Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where at least one polymer network is synthesized or crosslinked in the immediate presence of the other. nih.gov This creates a structure where the polymer chains are physically interlocked, often leading to materials with enhanced or synergistic properties compared to the individual components. The photocrosslinkable nature of PVCN makes it an ideal candidate for the formation of IPNs, particularly through photoinitiation. nih.govresearchgate.net
A notable example of a PVCN-based hybrid system is the creation of an IPN with poly(2-hydroxy ethyl methacrylate) (PHEMA). nih.gov Poly(2-hydroxy ethyl methacrylate) is a biocompatible, non-toxic, and thermally stable polymer widely used in biomedical applications. nih.gov
A crosslinked polymer hybrid film, designated as ipn-poly(vinyl cinnamate-graft-2-hydroxy ethyl methacrylate)-v-poly(ethylene glycol dimethacrylate), has been synthesized using UV initiation. nih.gov The synthesis involves the simultaneous photocrosslinking of the poly(vinyl cinnamate) backbone and the free-radical polymerization and crosslinking of 2-hydroxy ethyl methacrylate (B99206) (HEMA) monomer with ethylene (B1197577) glycol dimethacrylate (EGDMA) as a crosslinker. nih.govresearchgate.net Benzophenone (B1666685) serves as the photoinitiator. nih.gov This process results in a dual network structure comprising photocrosslinked PVCN and EGDMA-crosslinked PHEMA chains, with some grafting of the PHEMA/EGDMA chains onto the PVCN backbone. nih.govresearchgate.net
The synthesis was optimized by varying the concentrations of HEMA, the photoinitiator, and the crosslinker, as well as the duration of UV irradiation. nih.govemu.edu.tr Characterization of the resulting IPN films confirmed the intended chemical structure and properties.
Fourier-Transform Infrared (FTIR) Spectroscopy and Scanning Electron Microscopy (SEM) analyses were used to confirm the chemical functionalities present in the IPN films. nih.govresearchgate.net
Contact Angle Measurements demonstrated that the IPN films had enhanced wettability compared to the surface of pure poly(vinyl cinnamate), a result of incorporating the hydrophilic PHEMA. nih.govemu.edu.tr
Thermogravimetric Analysis (TGA) confirmed the thermal stability of the hybrid films. nih.gov
Swelling Behavior studies in both water and ethanol (B145695) highlighted the influence of the hydrophilic PHEMA and the degree of crosslinking on the film's properties. nih.gov
These IPNs have been investigated as matrices for the controlled release of drugs, such as flurbiprofen, demonstrating zero-order release kinetics. nih.govresearchgate.net
| Component | Role in IPN Synthesis | Reference |
|---|---|---|
| Poly(vinyl cinnamate) (PVCN) | Photocrosslinkable primary polymer network | nih.gov |
| 2-hydroxy ethyl methacrylate (HEMA) | Monomer for the second polymer network (PHEMA) | nih.gov |
| Ethylene glycol dimethacrylate (EGDMA) | Crosslinker for the PHEMA network | nih.gov |
| Benzophenone | Photoinitiator for polymerization and crosslinking | nih.gov |
| UV Irradiation (350 nm) | Initiates the [2+2] cycloaddition of PVCN and free-radical polymerization of HEMA | nih.gov |
Nanocomposites with Metal Oxide Nanoparticles
The incorporation of metal oxide nanoparticles into a poly(vinyl cinnamate) matrix is a strategy to create nanocomposites with enhanced thermal, electrical, and magnetic properties. The nanoparticles are typically dispersed within the polymer during or after polymerization.
Polymer nanocomposites based on poly(vinyl cinnamate) and zinc oxide (ZnO) have been synthesized via in situ polymerization of vinyl cinnamate (B1238496) in the presence of varying concentrations of ZnO nanoparticles. researchgate.net The resulting materials exhibit significant improvements in their properties compared to the pure polymer. researchgate.netdntb.gov.ua
Characterization using techniques such as FT-IR, FT-Raman, UV spectroscopy, XRD, and electron microscopy (HRTEM, FE-SEM) confirmed the structural variations in the PVCN network due to the inclusion of ZnO nanoparticles and their uniform dispersion within the polymer matrix. researchgate.net
Key findings from the research include:
Thermal Properties : Differential Scanning Calorimetry (DSC) showed that the glass transition temperature (Tg) and crystalline melting point increased as the concentration of ZnO nanoparticles increased. researchgate.net Thermogravimetric Analysis (TGA) also indicated a significant enhancement in thermal stability with a higher weight percentage of nanoparticles. researchgate.net
Electrical Properties : The DC electrical conductivity of the nanocomposite saw a dramatic increase—by ten orders of magnitude—with the addition of 7 wt% of nano ZnO. researchgate.net The AC conductivity, dielectric constant, and dielectric loss tangent also increased notably with higher ZnO content. researchgate.net The improved electrical properties are attributed to factors like the high surface area, shape, and conductivity of the ZnO nanoparticles and their effective dispersion within the polymer. researchgate.netresearchgate.net
Similar to ZnO, nickel oxide (NiO) nanoparticles have been integrated into a poly(vinyl cinnamate) matrix through a one-step in situ polymerization process. researchgate.netzendy.io The resulting PVCin/NiO nanocomposites display modified thermal, magnetic, and electrical characteristics. researchgate.netresearcher.life
Structural and morphological analyses using XRD, HRTEM, and FESEM demonstrated the uniform arrangement of NiO nanoparticles within the polymer chains. researchgate.netresearcher.life Spectroscopic methods (FT-Raman, FTIR, UV) revealed peak shifts that indicate interaction between the NiO nanoparticles and the polymer. researchgate.netzendy.io
Significant property enhancements observed in PVCin/NiO nanocomposites are:
Thermal Stability : TGA results showed that the nanocomposites have better thermal stability than pure PVCN, and this stability increases with a higher concentration of NiO nanoparticles. researcher.life The glass transition temperature (Tg) of the composite was also higher than that of pure PVCN and increased with the nanoparticle content. researchgate.netzendy.io
Magnetic Properties : Vibrating Sample Magnetometry (VSM) analysis showed that the nanocomposites exhibit ferromagnetic behavior. researchgate.netresearcher.life The saturation magnetization and coercivity values were found to vary depending on the content of the NiO nanoparticles. researcher.life
Electrical Conductivity : Both AC and DC electrical conductivity of the nanocomposites were much higher than that of pure PVCN. researchgate.net The conductivity increased with a higher content of NiO nanoparticles and also with increasing temperature. researchgate.netresearcher.life The activation energy for conduction was found to decrease with increasing temperature. researcher.life
| Nanoparticle | Synthesis Method | Key Property Enhancements | Reference |
|---|---|---|---|
| Zinc Oxide (ZnO) | In situ polymerization | Increased thermal stability, Tg, and electrical conductivity (DC & AC) | researchgate.net |
| Nickel Oxide (NiO) | In situ polymerization | Increased thermal stability, Tg, electrical conductivity, and introduced ferromagnetic properties | researchgate.netzendy.ioresearcher.life |
Cellulose-Based Hybrid Materials
Cellulose (B213188), a renewable and abundant biopolymer, can be processed into nanostructures like cellulose nanowhiskers (CNWs). Modifying the surface of these nanowhiskers allows for the creation of novel hybrid materials with tailored properties.
The surface of cotton-derived cellulose nanowhiskers (CNWs) has been successfully modified through esterification with vinyl cinnamate (ethenyl 3-phenyl-2-propenoate). nih.govacs.org This reaction is a transesterification, catalyzed by potassium carbonate, and can be efficiently performed under microwave activation. nih.govacs.orgresearchgate.net The process grafts rigid aromatic cinnamoyl moieties onto the surface of the cellulose nanowhiskers. nih.govacs.org
The modification was confirmed by Fourier transform infrared (FT-IR) spectroscopy. nih.govresearchgate.net Further characterization using X-ray diffraction (XRD) and atomic force microscopy (AFM) revealed changes in the material's structure and morphology. nih.govresearchgate.net A notable observation was an increase in the dimensions of the particles after esterification with vinyl cinnamate, which was attributed to π-π stacking interactions between the newly introduced cinnamoyl groups. nih.govacs.orgresearchgate.net
The primary goal of this surface modification is to alter the dispersibility of the nanowhiskers and their ability to stabilize emulsions. nih.gov While unmodified CNWs are hydrophilic, the cinnamoyl-grafted CNWs exhibit different behavior. Research showed that these modified particles could effectively stabilize cyclohexane-in-water emulsions, a task for which CNWs grafted with simpler acetyl groups were not suited. nih.gov This demonstrates how the specific chemical nature of the grafted group—in this case, the phenyl-propenoate structure from vinyl cinnamate—can be used to fine-tune the interfacial properties of cellulose nanomaterials for specific applications. nih.govresearchgate.net
Blends with Cholesteric Liquid Crystalline Silicone Polymers
The blending of poly(vinyl cinnamate) with cholesteric liquid crystalline silicone polymers has been a subject of research for creating electro-active nanofibers. oup.comreading.ac.ukreading.ac.ukresearchgate.netresearchgate.netacs.orgreading.ac.ukreading.ac.uk These blends are of particular interest because they combine the fiber-forming capability and photosensitivity of PVCN with the unique optical properties of cholesteric liquid crystals. researchgate.net
Research has demonstrated that electrospinning can be successfully used to generate polymer nanofibers from these blends. reading.ac.ukresearchgate.net A critical finding is that the ability to form fibers is dependent on the concentration of poly(vinyl cinnamate), with studies indicating that blends must contain at least 40% PVCN to produce fibers. reading.ac.ukresearchgate.net The pure cholesteric silicone polymer, on its own, does not readily form electrospun fibers. researchgate.net
Differential scanning calorimetry (DSC) and electron dispersion spectroscopy (EDS) have shown that the blends of PVCN and cholesteric silicone polymer are miscible over a wide range of temperatures. reading.ac.ukresearchgate.net This miscibility is crucial for the formation of uniform fibers with consistent properties.
A notable characteristic of these blended nanofibers is the non-linear relationship between the concentration of PVCN and the resulting fiber diameter. Research has identified a well-defined minimum in fiber diameter at a concentration of 80% PVCN. reading.ac.ukresearchgate.net The fibers produced from these blends exhibit birefringence and possess Kerr constants that are similar to those of cholesteric liquid crystals. reading.ac.ukresearchgate.net
Table 1: Influence of Poly(vinyl cinnamate) Concentration on Nanofiber Diameter in Blends with Cholesteric Liquid Crystalline Silicone Polymer
| PVCN Concentration (%) | Average Fiber Diameter (μm) |
| 40 | 4.78 ± 0.90 |
| 60 | 3.03 ± 1.17 |
| 80 | 2.68 ± 0.71 |
| 100 | 3.38 ± 0.98 |
Data sourced from research on electrospun nanofibers from PVCN and cholesteric silicone polymer blends. researchgate.net
Polymer–Metal Hybrid Nanoparticles (e.g., with Silver)
The creation of polymer-metal hybrid nanoparticles represents a significant area of materials science, and poly(vinyl cinnamate) has been utilized in the synthesis of such materials, particularly with silver. The primary method explored for this synthesis is the photopolymerization of vinyl cinnamate in the gas phase containing silver nanoparticles. oup.comoup.comnii.ac.jp
In this process, near-UV irradiation of vinyl cinnamate vapor in the presence of silver nanoparticles leads to the polymerization of the vinyl cinnamate and its subsequent deposition onto the surface of the silver nanoparticles. oup.com This results in the formation of a polymeric shell around the metallic core, creating a hybrid nanoparticle. oup.com
The successful coating of the silver nanoparticles with poly(vinyl cinnamate) is evidenced by an observable increase in the diameter of the treated nanoparticles. oup.comoup.com Mass spectrometry analysis of the resulting nanoparticles has further confirmed the presence of photopolymerization products of vinyl cinnamate, substantiating the formation of the hybrid structure. oup.comoup.com The vinyl group in the vinyl cinnamate molecule plays a crucial role in this process, as its addition reaction with the double bond of another vinyl cinnamate molecule enhances the rate of polymerization. oup.com
Table 2: Research Findings on Poly(vinyl cinnamate)–Silver Hybrid Nanoparticles
| Parameter | Observation |
| Synthesis Method | Photopolymerization of vinyl cinnamate vapor with silver nanoparticles under near-UV irradiation. oup.com |
| Effect on Nanoparticles | Increase in the diameter of silver nanoparticles due to the deposition of polymerized vinyl cinnamate. oup.comoup.com |
| Confirmation of Polymerization | Mass spectra of the treated nanoparticles indicate the presence of photopolymerization products. oup.comoup.com |
Multi-walled Carbon Nanotube (MWCNT) Composites with Functionalized Cinnamates
The incorporation of multi-walled carbon nanotubes (MWCNTs) into polymer matrices is a widely explored avenue for developing composites with enhanced mechanical, thermal, and electrical properties. expresspolymlett.comunimap.edu.my However, a significant challenge lies in the poor dispersion of MWCNTs within the polymer matrix due to their tendency to agglomerate. unimap.edu.my To address this, the surface of MWCNTs can be functionalized to improve their compatibility with the polymer.
In the context of cinnamate-based polymers, research has investigated the functionalization of MWCNTs with molecules like ethyl 4-amino cinnamate. researchgate.net This functionalization aims to improve the wettability and compatibility of the nanotubes with the polymer chains, facilitating better dispersion and interfacial adhesion. The covalent attachment of such functional groups to the surface of MWCNTs can lead to a more homogeneous distribution of the nanofiller throughout the polymer matrix. unimap.edu.my
While specific studies focusing exclusively on poly(vinyl cinnamate) composites with functionalized cinnamate MWCNTs are emerging, the principles are well-established in the broader field of polymer nanocomposites. For instance, the in-situ polymerization of vinyl cinnamate in the presence of other nanoparticles, such as nickel oxide, has been shown to yield nanocomposites with altered structural and thermal properties. researchgate.netresearchgate.net It is anticipated that the use of functionalized MWCNTs would similarly influence the properties of poly(vinyl cinnamate) composites. The strong interaction between the π-bonded surface of MWCNTs and the quinoid rings of conducting polymers has been observed to decrease the optical bandgap of the resulting composite, a phenomenon that could be relevant in cinnamated-functionalized systems as well. ias.ac.in
Specific Academic Applications and Research Directions for Ethenyl 3 Phenyl 2 Propenoate and Poly Vinyl Cinnamate
Photoresist and Lithography Research
Poly(vinyl cinnamate) is a well-established negative photoresist, valued for its photosensitivity, good resolution, and adhesion to various substrates. Its application in lithography is centered around the photocrosslinking of the cinnamate (B1238496) groups upon exposure to ultraviolet (UV) light.
Development of Negative Photoresist Formulations
The formulation of a negative photoresist based on poly(vinyl cinnamate) involves the dissolution of the polymer resin in a suitable solvent, often with the addition of sensitizers to enhance its response to specific wavelengths of light. ncsu.edu The core of the photoresist's function lies in the [2+2] cycloaddition reaction of the pendant cinnamate groups upon UV irradiation. This reaction creates cross-links between the polymer chains, rendering the exposed regions insoluble in the developer solvent. ncsu.edu
The development process for these negative photoresists typically involves the use of organic solvents that wash away the unexposed, and therefore un-cross-linked, polymer, leaving behind the desired pattern. ncsu.edu The formulation's composition, including the choice of solvent and the potential inclusion of sensitizers, is critical in determining the photoresist's performance characteristics such as sensitivity, contrast, and resolution.
Table 1: Components of a Typical Poly(vinyl cinnamate) Negative Photoresist Formulation
| Component | Function | Example Materials |
| Polymer Resin | Forms the film and undergoes photocrosslinking | Poly(vinyl cinnamate) |
| Solvent | Dissolves the polymer for spin coating | Cyclohexanone, Methylene (B1212753) chloride, Methoxyethyl acetate (B1210297) |
| Sensitizer (Optional) | Enhances photosensitivity to specific wavelengths | Michler's ketone, Benzophenone (B1666685) |
Optimization for Micro-Patterning and Resolution Enhancement
The optimization of poly(vinyl cinnamate)-based photoresists for micro-patterning focuses on achieving higher resolution and finer features. Research in this area explores various strategies to enhance the performance of these photoresists. One approach involves the chemical modification of the PVCi polymer to improve its photosensitivity and thermal stability. For instance, incorporating different functional groups into the cinnamate moiety can influence the efficiency of the photocrosslinking reaction. nanoient.org
Resolution enhancement technologies (RET) are also employed to push the limits of what can be achieved with PVCi photoresists. These techniques often involve modifications to the photomask or the illumination system to compensate for diffraction effects that can limit the minimum feature size. wikipedia.org While specific RET strategies for PVCi are not extensively detailed in the provided search results, the general principles of optical proximity correction (OPC) and the use of sub-resolution assist features are applicable. wikipedia.org
The optimization of processing parameters, such as the spin coating speed, baking temperatures, and development time, is also crucial for achieving uniform and high-resolution patterns. nih.gov
Adhesion Properties in Lithographic Processes
Good adhesion of the photoresist to the substrate is paramount for the successful transfer of the pattern during lithographic processes. Poly(vinyl cinnamate) generally exhibits good adhesion to common substrates like silica (B1680970) and metals. However, for more challenging surfaces or to improve the robustness of the process, adhesion promoters are often used. microsi.comspecialchem.com
Adhesion promoters are typically bifunctional molecules that form a chemical bridge between the substrate and the photoresist. specialchem.com Organosilane compounds are commonly used for this purpose. specialchem.com The choice of adhesion promoter depends on the specific substrate and photoresist being used. Research in this area focuses on developing new adhesion promoters and surface treatments to ensure the integrity of the micro-patterns during development and subsequent etching steps. The work of adhesion, a measure of the strength of the bond between the photoresist and the substrate, is a key parameter that is optimized in these studies. specialchem.com
Liquid Crystal Alignment Layers
Poly(vinyl cinnamate) films have been extensively investigated for their use as liquid crystal (LC) alignment layers, offering a non-contact alternative to the traditional mechanical rubbing method. The alignment of liquid crystal molecules on the surface of the PVCi film is induced by exposure to linearly polarized UV (LPUV) light.
Mechanisms of Liquid Crystal Orientation Induction by PVCi Films
The alignment of liquid crystals on LPUV-irradiated PVCi films is primarily driven by two photochemical reactions: photodimerization and photoisomerization of the cinnamate side chains. The anisotropic distribution of the photoproducts on the film surface creates a preferential direction for the alignment of the liquid crystal molecules.
Initially, it was believed that the anisotropic depletion of the cinnamate groups through photodimerization was the main cause of LC alignment. However, further studies have shown that the anisotropic formation of photoproducts, including cyclobutane (B1203170) dimers and cis-isomers of the cinnamate group, plays a crucial role. The orientation of the liquid crystal molecules is largely dictated by the direction of these photoproducts on the surface.
Surface Anchoring Energy Determination and Modulation
The surface anchoring energy is a critical parameter that quantifies the strength of the interaction between the liquid crystal molecules and the alignment layer. It determines how strongly the liquid crystal molecules are held in a specific orientation at the surface. For PVCi alignment layers, the anchoring energy can be determined using various techniques, including dynamic light scattering.
The anchoring energy of liquid crystals on PVCi films has been found to be in the range of 10⁻⁵ to 10⁻⁷ J/m². techconnect.org This value can be influenced by several factors, including the UV exposure dose, the wavelength of the UV light, and the chemical structure of the PVCi. Research has shown that the azimuthal anchoring energy can increase in the initial days after the liquid crystal cell is filled and then stabilizes. aps.org
The ability to modulate the surface anchoring energy is important for optimizing the performance of liquid crystal displays. This can be achieved by modifying the PVCi film, for example, by blending it with other polymers or mesogenic monomers. Such modifications can alter the surface properties of the alignment layer and, consequently, the anchoring energy of the liquid crystal molecules. kiche.or.kr
Table 2: Summary of Research Findings on PVCi for Liquid Crystal Alignment
| Research Area | Key Findings |
| Alignment Mechanism | Liquid crystal alignment is induced by the anisotropic distribution of photoproducts (photodimers and photoisomers) on the PVCi film surface. |
| Surface Anchoring Energy | The azimuthal anchoring energy of liquid crystals on PVCi films is typically in the range of 10⁻⁵ to 10⁻⁷ J/m². techconnect.org |
| Modulation of Anchoring Energy | The anchoring energy can be modulated by factors such as UV exposure conditions and by blending PVCi with other materials. aps.orgkiche.or.kr |
Studies on UV-Driven In-Plane Rotation of Liquid Crystal Director
Poly(vinyl cinnamate) (PVCi) has been extensively studied as a photoalignment layer for liquid crystals (LCs). The alignment of LC molecules on PVCi films can be controlled by exposing the film to linearly polarized ultraviolet (UV) light. taylorfrancis.com This process relies on the photodimerization of the cinnamate side groups, which creates an anisotropic surface that directs the orientation of the liquid crystal molecules. tandfonline.comjst.go.jp
A key area of research has been the UV-driven in-plane rotation of the liquid crystal director on PVCi films that have been patterned with microscale grooves. optica.orgnih.gov In such systems, two competing alignment mechanisms are at play: the topographical anchoring energy from the microgrooves and the chemical interaction energy from the photodimerized cinnamate groups. optica.org
Initially, without UV exposure, the liquid crystal molecules align unidirectionally along the microgrooves. nih.gov However, upon irradiation with UV light, the photodimerization of PVCi modulates the anchoring energies stemming from chemical interactions. This creates a competitive environment where the final orientation of the LC director is determined by the balance between the topography-based and chemically-induced alignment forces. optica.org Researchers have demonstrated that by systematically varying the UV exposure dose, it is possible to control the rotation angle of the LC director. optica.orgnih.gov For instance, one study observed that the rotation of the liquid crystal director does not occur gradually but rather appears suddenly once the driving force from the chemical interactions reaches a critical threshold. optica.org This allows for precise control over the LC alignment, a crucial factor for the fabrication of advanced liquid crystal displays and other optical devices.
Table 1: Control of Liquid Crystal Director Rotation Angle
| UV Exposure Dose | Resulting LC Director Rotation Angle | Primary Alignment Influence | Reference |
| None | Aligned with microgrooves (e.g., 45°) | Topographical Anchoring | optica.org, nih.gov |
| Increasing | Rotates from initial alignment (e.g., 45° to 70°) | Competition between Topographical and Chemical Anchoring | nih.gov |
| Sufficiently High | Dominated by photo-induced anisotropy | Chemical Anchoring | optica.org |
The mechanism of this photoalignment is primarily attributed to the photoproducts generated during UV exposure, rather than any surface ordering of the cinnamate side groups themselves. tandfonline.comjst.go.jp This understanding is fundamental for optimizing the photoalignment process for various technological applications.
Catalytic Methodologies Utilizing Cinnamate Derivatives
Cinnamate derivatives are valuable precursors and intermediates in a variety of organic synthesis reactions, particularly in condensation reactions where heterogeneous and polymer-supported catalysts offer significant advantages in terms of efficiency, selectivity, and catalyst recovery.
Role in Heterogeneous Catalysis for Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated carbonyl compounds, including various cinnamic acid derivatives. rsc.org The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters. researchgate.net
While traditional homogeneous catalysts (like amines and Lewis acids) are effective, they pose challenges related to separation and recycling. researchgate.net Consequently, significant research has focused on the development of heterogeneous catalysts to facilitate these reactions under greener, more sustainable conditions. rsc.orgresearchgate.net Various solid catalysts, including zeolites, mesoporous silica, metal oxides, and ionic liquids, have been successfully employed for the Knoevenagel condensation. rsc.orgbohrium.com
These heterogeneous catalysts offer several benefits:
Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by filtration. nih.gov
Reusability: The recovered catalyst can often be reused multiple times without a significant loss of activity. researchgate.net
Reduced Waste: They minimize the generation of corrosive and toxic waste associated with homogeneous catalysts. rsc.org
For example, a mixed-metal phosphate (B84403) (MALPO) has been shown to be a highly efficient heterogeneous catalyst for the Knoevenagel condensation of aromatic aldehydes with malononitrile (B47326) under mild, room-temperature conditions, achieving high yields in short reaction times. mdpi.com The mechanism involves the activation of the methylene group by the catalyst, followed by nucleophilic attack on the aldehyde's carbonyl group and subsequent dehydration. mdpi.com
Polymer-Supported Catalysts Involving Cinnamate Structures
Polymer-supported catalysts combine the advantages of homogeneous and heterogeneous catalysis. By immobilizing a catalytically active species onto a polymer backbone, it becomes insoluble and easily recoverable, while still offering high catalytic efficiency. nih.govsciencemadness.org This approach has been applied to a wide range of organic reactions, including carbon-carbon bond-forming reactions like the Suzuki and Heck couplings. nih.gov
While direct examples of polymer-supported catalysts based on a poly(vinyl cinnamate) backbone for condensation reactions are not extensively detailed in the provided sources, the principles of this methodology are well-established. Functional polymers, such as those derived from vinylpyridines or functionalized polystyrene, are commonly used as supports for metal catalysts. mdpi.com A polymer containing cinnamate moieties could potentially be functionalized to chelate metal ions or support organocatalysts. The cinnamate group itself, or the polymer backbone, could be modified to anchor catalytic sites, enabling their use in various synthetic transformations. The cross-linking of poly(vinyl cinnamate) can create a stable, insoluble matrix suitable for supporting catalytic species. researchgate.net
Sensors and Actuators Based on Ethenyl 3-phenyl-2-propenoate Derivatives
The unique photochemical and mechanical properties of poly(vinyl cinnamate) and its derivatives make them promising materials for the development of advanced sensors and actuators.
Mechanophore Activation in Composites
Mechanophores are molecular units that undergo a specific chemical transformation in response to an external mechanical force. This property can be harnessed for applications such as damage sensing in materials. The photodimer of the cinnamate group, a cyclobutane ring, can act as a mechanophore. elsevierpure.com
In a composite material, such as an epoxy matrix embedded with poly(vinyl cinnamate), the application of mechanical stress can trigger the cleavage of these cyclobutane rings. This mechanochemical activation reverses the photodimerization process, breaking the cyclobutane and reforming the cinnamate double bonds. elsevierpure.com This chemical change can be detected using spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR), providing a method for the early detection of damage within the composite material before catastrophic failure occurs. elsevierpure.com This sensing capability is crucial for monitoring the structural integrity of materials in various engineering applications.
MW-Responsive Sensors and Implantable Devices (as derived from shape-memory properties)
Poly(vinyl cinnamate) is a photosensitive polymer that exhibits shape-memory properties. researchgate.net The shape-memory effect is based on the ability of the material to be fixed into a temporary shape and later recover its original, permanent shape upon exposure to an external stimulus. nih.gov In PVCi, the permanent shape is set by a polymer network, and a temporary shape can be fixed by creating cross-links through the [2+2] cycloaddition of the cinnamate groups under UV irradiation. researchgate.netnih.gov
This light-induced shape fixity can be exploited for various applications, including implantable medical devices. openmedicaldevicesjournal.com A device made from a PVCi derivative could be deformed into a compact, temporary shape for minimally invasive insertion into the body. openmedicaldevicesjournal.comtmdlab.com Once in place, the original shape can be recovered. While UV light is a common stimulus, research into other stimuli is ongoing. For instance, composites incorporating materials that heat in response to microwave (MW) radiation could trigger a thermally-induced shape recovery. nih.gov This would allow for non-invasive actuation of an implanted device. Such MW-responsive, shape-memory polymer systems could be used to create smart sensors that change shape in response to specific environmental triggers or actuators for controlled drug delivery systems. nih.gov
Q & A
Q. Q1. What are the established synthetic routes for Ethenyl 3-phenyl-2-propenoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of 3-phenyl-2-propenoic acid with vinyl alcohol derivatives. Key factors include catalyst selection (e.g., acid catalysts like sulfuric acid or enzymatic methods) and temperature control to avoid premature polymerization. For example, structurally similar esters, such as polyvinyl cinnamate, are synthesized via radical-initiated polymerization . Methodological optimization should include GC-MS or HPLC to monitor reaction progress and purity (>97% by GC, as seen in analogous compounds) .
Q. Q2. How can researchers determine the physicochemical properties (e.g., LogP, PSA) of this compound experimentally?
- LogP (Octanol-water partition coefficient): Use shake-flask methods or reverse-phase HPLC to measure partitioning behavior. For related acrylates, LogP values range from 0.85–5.9, depending on substituents .
- PSA (Polar Surface Area): Calculate via computational tools (e.g., ChemDraw) or experimental NMR-derived molecular geometry. For example, 2,6-di-t-butyl-4-methoxyphenyl 3-phenyl-2-propenoate has a PSA of 35.53 Ų .
Intermediate Research: Stability and Reactivity
Q. Q3. What are the key degradation pathways of this compound under varying storage conditions?
Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation products (e.g., hydrolysis to 3-phenyl-2-propenoic acid) using FTIR or LC-MS. Analogous compounds like methyl 3-(4-fluorophenyl)prop-2-ynoate require inert atmospheres and desiccants to prevent hydrolysis .
Q. Q4. How does the electron-withdrawing nature of the ethenyl group influence the compound’s reactivity in copolymerization?
The ethenyl group enhances susceptibility to radical polymerization. Compare reactivity ratios with other acrylates (e.g., methyl acrylate) using NMR or MALDI-TOF to track monomer incorporation. Fluorinated analogs in show that electron-deficient monomers exhibit faster propagation rates in copolymer systems .
Advanced Research: Functional Applications
Q. Q5. What methodologies are suitable for studying this compound’s role as a photoactive moiety in polymer coatings?
Design UV-irradiation experiments to assess crosslinking efficiency. Use DSC (Differential Scanning Calorimetry) to measure glass transition temperature (Tg) changes. Reference standards like polyvinyl cinnamate require UV spectra analysis (λmax ~280 nm) to confirm photoactivity .
Q. Q6. How can substituent variations (e.g., para-methoxy vs. ortho-methyl) on the phenyl ring modulate biological activity in drug-delivery systems?
- Comparative approach: Synthesize derivatives and test cytotoxicity (e.g., MTT assay) and drug-release profiles.
- Computational modeling: Use DFT to predict steric/electronic effects on binding. highlights stilbene derivatives with substituted phenyl groups showing varied pharmacokinetic profiles .
Methodological Best Practices
Q. Q7. How should researchers resolve contradictions in reported LogP values for structurally similar acrylates?
Q. Q8. What ethical considerations apply when using this compound in biomedical studies involving human subjects?
Adhere to protocols for handling hazardous monomers (e.g., PPE, fume hoods) and disclose risks in informed consent forms. Reference guidelines from and , emphasizing transparency in participant selection and data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
